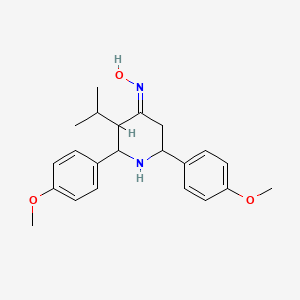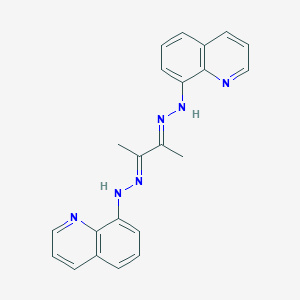![molecular formula C20H24N2O5S B5824110 3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5824110.png)
3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide, also known as BIRB 796, is a selective inhibitor of p38 MAP kinase. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide 796 is a selective inhibitor of p38 MAP kinase, which is a key signaling molecule involved in inflammation, cell proliferation, and apoptosis. By inhibiting p38 MAP kinase, this compound 796 can reduce inflammation, inhibit tumor growth, and protect neurons from oxidative stress.
Biochemical and Physiological Effects
This compound 796 has been shown to have a variety of biochemical and physiological effects. It can inhibit the production of inflammatory cytokines, such as TNF-α and IL-1β, and reduce inflammation in animal models. It can also inhibit the growth of various cancer cell lines and protect neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of 3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide 796 is its selectivity for p38 MAP kinase, which allows for targeted inhibition of this signaling molecule. However, one limitation of this compound 796 is its potential off-target effects, which may affect other signaling pathways and lead to unintended consequences.
Future Directions
There are several future directions for research on 3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide 796. One area of interest is the development of more selective and potent inhibitors of p38 MAP kinase. Another area of interest is the investigation of this compound 796's potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to understand the long-term effects of this compound 796 and its potential side effects.
Synthesis Methods
3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide 796 can be synthesized using a multistep process that involves the reaction of 2-bromo-4,5-dimethoxybenzenesulfonyl chloride with piperidine-1-carboxamide, followed by the reaction with 2-aminoacetophenone. The resulting compound is then reacted with sodium hydride and 4-chlorobenzenesulfonyl chloride to obtain the final product.
Scientific Research Applications
3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide 796 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. Inflammation is a key factor in the development and progression of many diseases, including rheumatoid arthritis, multiple sclerosis, and Alzheimer's disease. This compound 796 has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-1β, and reduce inflammation in animal models.
This compound 796 has also been studied for its potential anti-tumor effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound 796's mechanism of action in cancer cells involves the inhibition of p38 MAP kinase, which plays a key role in cancer cell proliferation and survival.
In addition to its anti-inflammatory and anti-tumor effects, this compound 796 has also been shown to have neuroprotective effects. It has been shown to protect neurons from oxidative stress and prevent neuronal death in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(piperidine-1-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-18-11-10-15(14-19(18)27-2)28(24,25)21-17-9-5-4-8-16(17)20(23)22-12-6-3-7-13-22/h4-5,8-11,14,21H,3,6-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSBPXKGOJIKAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5824039.png)
![3-(4-chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5824049.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide](/img/structure/B5824050.png)
![1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5824061.png)

![N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B5824074.png)
acetyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5824078.png)
![2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5824083.png)

![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5824089.png)
![N-(tert-butyl)-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5824105.png)
![4-[3-(4-methoxyphenoxy)propanoyl]morpholine](/img/structure/B5824111.png)

